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Compound of Interest

Compound Name: Benzyl 2-oxoacetate

Cat. No.: B1599646

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is an alpha-keto ester that serves as a
versatile building block in organic synthesis. Its unigque bifunctional nature, possessing both an
electrophilic ketone and an ester moiety, makes it a valuable precursor for the synthesis of a
wide range of complex organic molecules, including heterocyclic compounds and alpha-
hydroxy esters. This technical guide provides a comprehensive overview of the chemical
properties, synthesis, reactivity, and potential applications of Benzyl 2-oxoacetate, with a
particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzyl 2-oxoacetate is presented in
the table below. While some data like boiling point are not readily available in the literature, the
provided information is based on supplier specifications and computational predictions.
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Property Value Reference(s)
CAS Number 52709-42-9 N/A

Molecular Formula CoHsOs3 [1][2]
Molecular Weight 164.16 g/mol [11[2]

Not specified (likely a liquid or
Appearance ] ) N/A
low-melting solid)

Boiling Point No data available [3]
Melting Point No data available N/A
Density No data available N/A
B Soluble in common organic
Solubility N/A
solvents
SMILES O=C(OCC1l=CC=CC=Cl1)C=0 [3]

Synthesis of Benzyl 2-oxoacetate

While specific literature detailing the synthesis of Benzyl 2-oxoacetate is sparse, a plausible
and efficient method involves the reaction of benzyl alcohol with an activated form of oxalic
acid, such as oxalyl chloride. This method is analogous to the preparation of other esters from
alcohols and acyl chlorides.

Experimental Protocol: Synthesis from Benzyl Alcohol
and Oxalyl Chloride

This protocol is a generalized procedure based on standard esterification reactions.
Materials:

e Benzyl alcohol

o Oxalyl chloride

e Anhydrous diethyl ether or dichloromethane
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 Triethylamine or pyridine (as a base)

e Anhydrous sodium sulfate

o Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

 In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a nitrogen inlet, dissolve benzyl alcohol (1.0 equivalent) in anhydrous diethyl
ether.

e Cool the solution to 0 °C in an ice bath.

e Add triethylamine (1.1 equivalents) to the solution.

e Slowly add a solution of oxalyl chloride (1.05 equivalents) in anhydrous diethyl ether to the
stirred mixture via the dropping funnel over a period of 30 minutes. A white precipitate of
triethylamine hydrochloride will form.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride
precipitate.

e Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure to obtain the crude Benzyl 2-oxoacetate.

e The crude product can be purified by vacuum distillation or column chromatography on silica
gel.

DOT Diagram of the Synthetic Workflow:
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Caption: Synthetic workflow for Benzyl 2-oxoacetate.

Reactivity and Synthetic Applications

The reactivity of Benzyl 2-oxoacetate is dominated by the two adjacent carbonyl groups. The
ketone is susceptible to nucleophilic attack, and the ester can undergo hydrolysis or
transesterification. This dual reactivity makes it a valuable intermediate in various synthetic
transformations.

Reactions at the Ketone Carbonyl Group

o Wittig Reaction: Benzyl 2-oxoacetate can react with phosphorus ylides in a Wittig reaction
to form a,B-unsaturated esters. This provides a route to various substituted acrylates.

DOT Diagram of the Wittig Reaction:
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Caption: Wittig reaction of Benzyl 2-oxoacetate.

o Grignard Reaction: Addition of Grignard reagents to the ketone carbonyl will yield tertiary a-
hydroxy esters after an agueous workup.

Reactions Involving Both Carbonyl Groups

o Heterocycle Synthesis: The 1,2-dicarbonyl moiety in Benzyl 2-oxoacetate is a classic
precursor for the synthesis of various heterocyclic systems, such as quinoxalines (by
condensation with o-phenylenediamines) and pyrazines.

Applications in Drug Development

While specific examples of marketed drugs synthesized directly from Benzyl 2-oxoacetate are
not readily found in the public domain, its structural motifs are present in various biologically
active molecules. The a-keto ester functionality is a key pharmacophore in a number of
enzyme inhibitors, including inhibitors of proteases and kinases. The benzyl ester group can
serve as a protecting group for the carboxylic acid, which can be readily removed by
hydrogenolysis to unmask the free acid, a common functional group in many drug molecules.

The potential for Benzyl 2-oxoacetate as a building block in the synthesis of novel kinase
inhibitors and antiviral agents is significant. For instance, it could be used to introduce the a-
keto ester moiety into a larger scaffold, which could then interact with the active site of a target
enzyme.

DOT Diagram of Potential Drug Development Logic:
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Caption: Logic for using Benzyl 2-oxoacetate in drug discovery.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for Benzyl 2-oxoacetate is not widely
published. However, based on its structure, the following characteristic peaks would be
expected in its NMR spectra.

Expected 'H NMR (CDCIs, 400 MHz):
¢ 0 ~9.5-10.0 ppm (s, 1H, aldehydic proton)
e 0 ~7.3-7.5 ppm (m, 5H, aromatic protons)

e 0 ~5.3 ppm (s, 2H, benzylic protons)
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Expected 3C NMR (CDCls, 100 MHz):

0 ~185 ppm (aldehydic carbonyl)

0 ~160 ppm (ester carbonyl)

0 ~135 ppm (quaternary aromatic carbon)

0 ~128-129 ppm (aromatic CH carbons)

0 ~68 ppm (benzylic carbon)

Note: These are predicted chemical shifts and may vary in an actual experimental spectrum.

Conclusion

Benzyl 2-oxoacetate is a valuable and reactive building block with significant potential in
organic synthesis and medicinal chemistry. Its ability to participate in a variety of chemical
transformations makes it a useful precursor for the construction of complex molecular
architectures, including those with potential therapeutic applications. Further research into the
reactivity and applications of this compound is warranted and could lead to the development of
novel synthetic methodologies and the discovery of new drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1599646#benzyl-2-oxoacetate-cas-number-52709-
42-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1599646#benzyl-2-oxoacetate-cas-number-52709-42-9
https://www.benchchem.com/product/b1599646#benzyl-2-oxoacetate-cas-number-52709-42-9
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1599646?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

